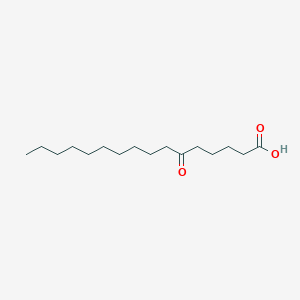
2-Phenoxybenzoic acid
描述
2-Phenoxybenzoic acid is a chemical compound with the molecular formula C13H10O3 . It has an average mass of 214.217 Da and a monoisotopic mass of 214.062988 Da . It is also known by other names such as Benzoic acid, 2-phenoxy-, and Acide 2-phénoxybenzoïque .
Synthesis Analysis
Substituted 2-phenoxybenzoic acid derivatives were synthesized in high yield and in short reaction times using the Ullmann condensation of 2-chlorobenzoic acid with phenol derivatives under microwave irradiation in dry media . This method is known for its efficiency and speed, making it a popular choice for the synthesis of 2-phenoxybenzoic acid .Molecular Structure Analysis
The molecular structure of 2-Phenoxybenzoic acid consists of a benzene ring attached to a carboxylic acid group and a phenoxy group . This structure can be represented as C6H5OC6H4CO2H .Chemical Reactions Analysis
The synthesis of 2-phenoxybenzoic acid involves the Ullmann condensation of 2-chlorobenzoic acid with phenol derivatives . This reaction is facilitated by the use of copper sulfate as a catalyst and microwave irradiation . The reaction conditions are optimized to achieve high yield and short reaction times .Physical And Chemical Properties Analysis
2-Phenoxybenzoic acid has a molecular weight of 214.2167 . Its physical and chemical properties are largely determined by its molecular structure, which includes a benzene ring, a carboxylic acid group, and a phenoxy group .科学研究应用
Organic Building Blocks
“2-Phenoxybenzoic acid” is used as an organic building block . Organic building blocks are fundamental components in organic synthesis and are used to construct complex molecules. They are typically small molecules that can be easily connected together to create larger structures.
Internal Standard in Quantification
This compound has been used as an internal standard in the quantification of pyrethroid metabolites . Pyrethroids are a type of pesticide, and their metabolites can be harmful to the environment and human health. Therefore, accurately quantifying these metabolites is crucial for monitoring and managing their impact.
Synthesis of Other Compounds
“2-Phenoxybenzoic acid” can be used in the synthesis of other compounds . For example, it can be used in the Ullmann condensation, a chemical reaction where two aryl halides are coupled in the presence of a copper catalyst .
Environmental Monitoring
As mentioned earlier, “2-Phenoxybenzoic acid” can be used as an internal standard in the quantification of pyrethroid metabolites . This makes it valuable in environmental monitoring, as it can help detect and quantify the presence of these potentially harmful substances in the environment.
安全和危害
2-Phenoxybenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing dust/fume/gas/mist/vapors/spray .
作用机制
Target of Action
It’s known that similar compounds, like phenoxybenzamine, interact with alpha receptors present in the muscle lining the walls of blood vessels .
Mode of Action
When the receptors are blocked, the muscle relaxes and the blood vessels widen, resulting in a lowering of blood pressure .
Result of Action
It’s known that similar compounds can cause relaxation of blood vessels and a decrease in blood pressure .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
属性
IUPAC Name |
2-phenoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRSYEPBQPFNRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062286 | |
| Record name | Benzoic acid, 2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxybenzoic acid | |
CAS RN |
2243-42-7, 36349-67-4 | |
| Record name | 2-Phenoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036349674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenoxybenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-phenoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENOXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/902C93KXK0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most common method for synthesizing 2-phenoxybenzoic acid?
A1: 2-Phenoxybenzoic acid is frequently synthesized through the Ullmann condensation. This method involves reacting 2-chlorobenzoic acid with various phenol derivatives. Microwave irradiation and dry media can enhance the yield and reaction time of this synthesis. []
Q2: Can you describe the structural characteristics of 2-phenoxybenzoic acid?
A2: 2-Phenoxybenzoic acid (C13H10O3) is an aromatic carboxylic acid. Its structure consists of a benzene ring substituted with a carboxylic acid group at the 1-position and a phenoxy group at the 2-position. []
Q3: What spectroscopic techniques are used to characterize 2-phenoxybenzoic acid?
A3: Various spectroscopic methods are employed to characterize 2-phenoxybenzoic acid, including UV-Vis, FT-IR, 1H-NMR, 13C-NMR, and LC-MS. These techniques provide insights into the compound's structure, functional groups, and purity. [, , ]
Q4: How does the presence of substituents on the aromatic rings influence the properties of 2-phenoxybenzoic acid derivatives?
A4: Substituents significantly impact the properties of 2-phenoxybenzoic acid derivatives. Electron-withdrawing groups are hypothesized to enhance the antimycobacterial activity of xanthones derived from 2-phenoxybenzoic acid. [] The position of the substituent on the aromatic ring also affects the 1H and 13C NMR chemical shifts of the resulting xanthones. []
Q5: What is the significance of intramolecular hydrogen bonding in 2-phenoxybenzoic acid?
A5: Intramolecular hydrogen bonding plays a crucial role in the conformational preference of 2-phenoxybenzoic acid. The strength of this hydrogen bond is influenced by the electronic nature of substituents on the aromatic ring. []
Q6: Is 2-phenoxybenzoic acid utilized in any catalytic applications?
A6: While 2-phenoxybenzoic acid itself might not be a catalyst, it serves as a precursor for synthesizing xanthones. Different catalysts, such as sulfuric acid, Nafion-H resin, polyphosphoric acid, and phosphorus pentoxide/methanesulfonic acid, have been explored to facilitate the intramolecular Friedel-Crafts acylation of 2-phenoxybenzoic acid derivatives into xanthones. [, , , ]
Q7: What are the potential applications of 2-phenoxybenzoic acid derivatives in medicinal chemistry?
A7: Research suggests that 2-phenoxybenzoic acid derivatives hold promise as potential therapeutic agents. For example, they have been investigated for their analgesic activity [], anti-inflammatory properties [, ], and as potential antimycobacterial agents []. Additionally, 5-nitro-2-phenoxybenzoic acid derivatives have been explored as inhibitors of plasminogen activator inhibitor-1. []
Q8: Are there any known structure-activity relationships for 2-phenoxybenzoic acid derivatives?
A8: Yes, studies have shown that replacing the nitrogen atom in phenoxyanthranilic acids with oxygen or sulfur in 2-phenoxybenzoic acid derivatives leads to a decrease in binding affinity to transthyretin (TTR). [] Additionally, the position of the carboxylic acid group on the aromatic ring influences binding affinity, with 3-phenoxybenzoic acid exhibiting stronger binding than 2-phenoxybenzoic acid. []
Q9: Is there any information available about the environmental fate and effects of 2-phenoxybenzoic acid?
A9: A bacterium, Sphingobium phenoxybenzoativorans sp. nov., capable of degrading 2-phenoxybenzoic acid has been identified in pesticide-contaminated soil sediment. [] This discovery provides insights into the biodegradation potential of this compound in the environment.
Q10: What analytical methods are employed to detect and quantify 2-phenoxybenzoic acid and its derivatives?
A10: Analytical techniques like capillary gas chromatography coupled with high-resolution mass spectrometry using negative chemical ionization have been used to detect trace levels of pyrethroid metabolites, which can be derived from compounds like 2-phenoxybenzoic acid, in human urine. [] Additionally, in-syringe derivatization coupled with hollow fiber mediated liquid phase microextraction and gas chromatography with electron capture detection is another method employed for analyzing synthetic pyrethroid metabolites in water samples. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(2E)-3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid](/img/structure/B7763885.png)



